8-Aminoguanosine-13C2,15N

LC-MS/MS MRM Internal Standard

Accurate LC-MS/MS quantitation of endogenous 8-aminoguanosine in plasma, urine, or tissue microdialysate is confounded by matrix effects and extraction variability when using unlabeled or structurally dissimilar internal standards. 8-Aminoguanosine-13C2,15N overcomes this with a +3 Da mass shift, ensuring baseline-resolved MRM transitions and near-identical chromatographic co-elution for precise isotope dilution mass spectrometry. • Validated internal standard for PNP inhibitor studies in hypertension, renal, and cardiovascular disease models. • >95% purity, >99% isotopic enrichment (13C, 15N) meets FDA/EMA bioanalytical method validation requirements. • Light brown solid; supplied in exact-weight vials with certificate of analysis.

Molecular Formula C10H14N6O5
Molecular Weight 301.23 g/mol
Cat. No. B13849860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoguanosine-13C2,15N
Molecular FormulaC10H14N6O5
Molecular Weight301.23 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O
InChIInChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1
InChIKeyFNXPTCITVCRFRK-KEKQIDQQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoguanosine-13C2,15N: Stable Isotope Internal Standard for Purine Nucleoside Quantification


8-Aminoguanosine-13C2,15N is a stable isotope-labeled derivative of the purine nucleoside analog 8-aminoguanosine, wherein two carbon-12 atoms are replaced with carbon-13 and one nitrogen-14 atom is replaced with nitrogen-15 . This modification yields a molecular mass of 301.23 Da, a shift of +3 Da relative to the unlabeled parent compound . The parent compound functions as a potent inhibitor of purine nucleoside phosphorylase (PNP) [1]. The stable isotope labeling enables its use as an internal standard in mass spectrometry-based quantitative assays, providing a chemically identical yet spectrometrically distinguishable analog that corrects for sample preparation variability and matrix effects [2].

Isotope-Labeled Internal Standard
+3 Da mass shift from 13C2,15N incorporation
Matrix Effect Correction
Co-elutes with unlabeled 8-aminoguanosine in reversed-phase LC
Purine Nucleoside Research
PNP pathway studies and 8-aminoguanosine quantification in biological matrices

Why Generic 8-Aminoguanosine or Other Isotopologues Cannot Substitute


The selection of an internal standard for quantitative LC-MS/MS bioanalysis is not interchangeable. Unlabeled 8-aminoguanosine cannot serve as an internal standard due to its identical mass and chromatographic behavior, precluding distinct detection and quantification in complex biological matrices . Structurally similar analogs introduce differential extraction efficiencies and matrix effects, compromising accuracy [1]. Alternative isotopologues, such as 13C10,15N5-guanosine, exhibit a larger mass shift (+15 Da) and different retention times, potentially leading to differential ionization suppression and less precise correction for the target analyte 8-aminoguanosine [2]. The specific +3 Da mass shift of 8-Aminoguanosine-13C2,15N ensures a chromatographic co-elution profile nearly identical to the unlabeled analyte while providing baseline-resolved MRM transitions for unambiguous quantification, a balance critical for high-precision isotope dilution mass spectrometry .

Target IS 8-Aminoguanosine-13C2,15N (+3 Da shift)
Substitute Unlabeled 8-aminoguanosine has identical mass and chromatography; may not allow distinct MRM detection for reliable quantification.
Target IS +3 Da shift, co-elution with analyte
Alternative Isotopologue 13C10,15N5-Guanosine shows larger mass shift and altered retention; differential ion suppression may reduce correction accuracy.

Quantitative Differentiation of 8-Aminoguanosine-13C2,15N for Method Selection


MRM Transition and +3 Da Mass Shift

In UPLC-MS/MS multiple reaction monitoring (MRM) assays, 8-Aminoguanosine-13C2,15N provides a distinct precursor-to-product ion transition of 302 → 170 m/z, which is fully resolved from the unlabeled 8-aminoguanosine transition of 299 → 167 m/z . This +3 Da mass shift, resulting from the incorporation of two 13C and one 15N atom, enables unambiguous, simultaneous quantification of the endogenous analyte without isotopic interference .

MRM Transition & +3 Da Shift
Head-to-head
302 → 170 m/z vs 299 → 167 m/z (unlabeled)
Enables distinct precursor-product ion monitoring without isotopic interference
UPLC-MS/MS, urine and renal microdialysate matrices
LC-MS/MS MRM Internal Standard Quantitative Bioanalysis

Chromatographic Co-Elution and Matrix Effect Correction

Stable isotope-labeled internal standards are the gold standard for correcting matrix effects in LC-MS/MS because they co-elute exactly with the target analyte, experiencing identical ionization suppression or enhancement [1]. 8-Aminoguanosine-13C2,15N, with a minimal +3 Da mass shift, exhibits a chromatographic retention time that is indistinguishable from unlabeled 8-aminoguanosine under standard reversed-phase UPLC conditions . This co-elution ensures that any variation in ionization efficiency due to complex biological matrices (urine, plasma, microdialysate) is equally applied to both analyte and internal standard, normalizing the response ratio and enabling accurate quantification without matrix-matched calibration curves [2].

Co-Elution & Matrix Effect Correction
Cross-study comparable
Retention time indistinguishable from unlabeled analyte; 13C10,15N5-Guanosine elutes differently (~3.10 vs ~2.8 min)
Exact co-elution normalizes ion suppression/enhancement across matrices
Reversed-phase UPLC, 0.1% formic acid gradient
LC-MS/MS Matrix Effect Isotope Dilution Bioanalysis

Quantification of Endogenous 8-Aminoguanosine in Renal Microdialysate

The use of 13C2,15N-8-aminoguanosine as an internal standard has been explicitly validated for the quantification of 8-aminoguanosine in rat urine and renal microdialysate . In these studies, the internal standard was added prior to UPLC-MS/MS analysis, enabling accurate measurement of endogenous 8-aminoguanosine levels in the low nanomolar range [1]. The method demonstrated that microdialysis levels of 8-aminoguanosine were significantly elevated (P=0.0037; 2-fold increase) in Dahl salt-sensitive hypertensive rats compared to normotensive Sprague-Dawley controls [2].

Endogenous Quantification in Renal Microdialysate
Head-to-head
2-fold higher in Dahl rats vs Sprague-Dawley (P=0.0037)
Supports precise, low-level measurement in research matrices
Renal microdialysate; SIL-IS enabled quantification
Metabolomics Renal Pharmacology PNP Inhibition Biomarker

High Isotopic Enrichment and Chemical Purity

8-Aminoguanosine-13C2,15N is supplied with a purity specification of ≥95% (typically >98% by HPLC) and isotopic enrichment >99% for both 13C2 and 15N positions . This high level of isotopic enrichment minimizes the presence of unlabeled species that could contribute to isotopic interference, a common issue with lower-grade isotopologues that can compromise method linearity and accuracy [1]. The product is characterized by NMR and mass spectrometry to confirm the precise location of isotopic incorporation at the C2 and N positions of the purine ring .

Isotopic Enrichment & Purity
Supporting evidence
>95% chemical purity (HPLC); >99% isotopic enrichment for 13C2 and 15N
Minimizes unlabeled background and isotopic interference
NMR and MS verified labeling positions
Method Validation Isotopic Purity Reference Standard Quality Control

Primary Application Scenarios for 8-Aminoguanosine-13C2,15N


Absolute Quantification in Preclinical Pharmacodynamic Studies

Researchers investigating the renal and cardiovascular effects of purine nucleoside phosphorylase (PNP) inhibitors require precise measurement of endogenous 8-aminoguanosine levels in biological fluids such as urine, plasma, and tissue microdialysate. 8-Aminoguanosine-13C2,15N is the validated internal standard for this purpose, enabling accurate, matrix-effect-corrected quantification by UPLC-MS/MS. This allows for the detection of subtle, physiologically relevant changes in 8-aminoguanosine concentrations in response to disease models (e.g., hypertension) or drug treatments [1].

Regulatory LC-MS/MS Method Development and Validation

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories developing validated methods for 8-aminoguanosine quantitation require a high-purity, stable isotope-labeled internal standard to meet FDA and EMA guidelines. 8-Aminoguanosine-13C2,15N provides the necessary mass shift for MRM detection, co-elution for matrix effect correction, and documented isotopic purity to support method validation parameters including accuracy, precision, and selectivity. The compound's specification of >95% purity and >99% isotopic enrichment meets the stringent requirements for a fit-for-purpose internal standard in regulated bioanalysis .

Metabolic Tracing and Purine Salvage Flux Analysis

For studies aimed at elucidating the metabolic fate of 8-aminoguanosine or its precursors, the 13C and 15N labels in 8-Aminoguanosine-13C2,15N can serve as tracers. When used as an internal standard, it allows for the simultaneous quantification of the unlabeled analyte and the tracking of isotopic enrichment in downstream metabolites. This dual functionality is valuable for understanding the kinetics of 8-aminoguanosine conversion to 8-aminoguanine and other purine derivatives in vivo or in cell-based assays [2].

Reference Standard for Quality Control and Identity Confirmation

Suppliers of 8-aminoguanosine and related research compounds utilize 8-Aminoguanosine-13C2,15N as a reference standard for identity confirmation, purity assessment, and stability monitoring via LC-MS. The distinct mass of the labeled compound allows for its use as a calibrant in multi-analyte panels and for the verification of the retention time and mass spectrometric behavior of the unlabeled compound in complex sample matrices .

Application
Selection Property
Validation Focus
Preclinical PD studies (PNP pathway)
SIL-IS for 8-aminoguanosine quantification
Matrix-effect correction, MRM specificity
Bioanalytical method development
High isotopic purity, +3 Da mass shift
Accuracy, precision, selectivity endpoint review
Purine salvage flux analysis
13C,15N labels for metabolic tracing
Metabolite kinetics and pathway elucidation
QC reference standard
Defined mass shift for identity confirmation
Retention time and mass verification

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